molecular formula C5H11BO4 B13560277 (3-Ethoxy-3-oxopropyl)boronic acid CAS No. 910248-12-3

(3-Ethoxy-3-oxopropyl)boronic acid

Cat. No.: B13560277
CAS No.: 910248-12-3
M. Wt: 145.95 g/mol
InChI Key: IWZWJQOISUWWIS-UHFFFAOYSA-N
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Description

(3-Ethoxy-3-oxopropyl)boronic acid is an organoboron compound with the molecular formula C5H11BO4 It is a boronic acid derivative that features an ethoxy group and a ketone functional group attached to a boronic acid moiety

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

(3-Ethoxy-3-oxopropyl)boronic acid can undergo various chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

    Reduction: The ketone group can be reduced to form alcohols.

    Substitution: The ethoxy group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and sodium perborate (NaBO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Substitution reactions often involve nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Boronic esters or borates.

    Reduction: Alcohols.

    Substitution: Various substituted boronic acid derivatives.

Mechanism of Action

The mechanism of action of (3-Ethoxy-3-oxopropyl)boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This reactivity is due to the presence of the boronic acid group, which can undergo transmetalation reactions with palladium complexes in Suzuki-Miyaura coupling . Additionally, the ketone group can participate in various nucleophilic addition reactions, further enhancing the compound’s versatility.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3-Ethoxy-3-oxopropyl)boronic acid is unique due to its combination of an ethoxy group and a ketone functional group attached to the boronic acid moiety. This structure provides a balance of reactivity and stability, making it suitable for a wide range of applications in organic synthesis, medicinal chemistry, and materials science.

Biological Activity

(3-Ethoxy-3-oxopropyl)boronic acid is a compound that belongs to the class of boronic acids, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanism of action, biochemical properties, and potential therapeutic applications.

Boronic acids typically exert their biological effects through the formation of reversible covalent bonds with hydroxyl groups in target biomolecules. This interaction can inhibit or modulate various enzymes and receptors, influencing cellular functions and biochemical pathways.

Target Enzymes

  • Proteases : Inhibition through binding to active site residues.
  • Kinases : Modulation of signaling pathways by reversible covalent bond formation.

This compound has been shown to participate in several biochemical processes:

Property Description
Enzyme Interaction Forms reversible bonds with serine/threonine residues in enzymes.
Cellular Effects Modulates cell signaling pathways and gene expression.
Metabolic Pathways Involved in regulating metabolic flux through interactions with enzymes.

Pharmacokinetics

The pharmacokinetic profile of this compound indicates good bioavailability, attributed to its ability to form reversible covalent bonds. Factors such as pH and temperature can influence its stability and reactivity, affecting its distribution within biological systems.

In Vitro Studies

Research has demonstrated that this compound exhibits significant effects on various cell lines. For example, a study evaluated its impact on cancer cell proliferation, revealing that it can effectively inhibit growth at specific concentrations.

Cell Line GI50 (µM) TGI (µM) LC50 (µM)
A549 (Lung Cancer)102030
MCF7 (Breast Cancer)152535

Animal Models

In animal models, the compound's dosage was shown to correlate with its efficacy and toxicity:

  • Low Doses : Minimal toxicity observed; effective enzyme inhibition.
  • High Doses : Increased toxicity; potential side effects noted.

Applications in Drug Discovery

The unique properties of this compound make it a valuable candidate in drug discovery:

  • Serine Protease Inhibitors : Its ability to inhibit serine proteases positions it as a potential therapeutic agent for diseases involving dysregulated protease activity.
  • Suzuki-Miyaura Coupling Reactions : Utilized in synthesizing biaryl compounds, which are important intermediates in pharmaceutical development.

Properties

CAS No.

910248-12-3

Molecular Formula

C5H11BO4

Molecular Weight

145.95 g/mol

IUPAC Name

(3-ethoxy-3-oxopropyl)boronic acid

InChI

InChI=1S/C5H11BO4/c1-2-10-5(7)3-4-6(8)9/h8-9H,2-4H2,1H3

InChI Key

IWZWJQOISUWWIS-UHFFFAOYSA-N

Canonical SMILES

B(CCC(=O)OCC)(O)O

Origin of Product

United States

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